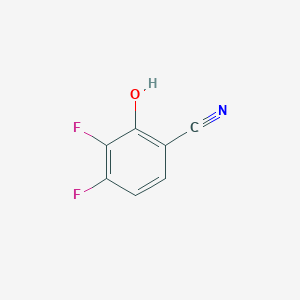

3,4-Difluoro-2-hydroxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTPRXJPZPHNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641066 | |

| Record name | 3,4-Difluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186590-34-1 | |

| Record name | 3,4-Difluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3,4 Difluoro 2 Hydroxybenzonitrile

Established Synthetic Routes to 3,4-Difluoro-2-hydroxybenzonitrile

Established methods for the synthesis of this compound primarily rely on the functionalization of pre-existing difluorinated aromatic compounds. These routes often involve nucleophilic aromatic substitution or the deprotection of a precursor functional group to reveal the desired hydroxyl moiety.

Approaches Utilizing 3,4-Difluorobenzonitrile (B1296988) Precursors

A common starting material for the synthesis of this compound is 3,4-difluorobenzonitrile. The introduction of a hydroxyl group at the C-2 position can be achieved through nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms. The cyano group and the fluorine atoms are electron-withdrawing, which activates the aromatic ring towards nucleophilic attack.

In a typical SNAr reaction, 3,4-difluorobenzonitrile is treated with a nucleophilic source of oxygen, such as a hydroxide (B78521) salt. The regioselectivity of this substitution is a critical aspect. While the fluorine at the 4-position is para to the electron-withdrawing cyano group, the fluorine at the 3-position is meta. Generally, nucleophilic attack is favored at positions ortho and para to strong electron-withdrawing groups. In the case of 3,4-difluorobenzonitrile, substitution at the 4-position is often observed. For instance, the reaction of 3,4-difluorobenzonitrile with hydroquinone in the presence of sodium hydroxide in DMSO results in the displacement of the fluorine atom at the 4-position to yield 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile.

To achieve substitution at the 2-position, specific reaction conditions or a different strategic approach might be necessary. The directing effects of the substituents play a crucial role in determining the site of nucleophilic attack.

Hydroxylation Strategies (e.g., Aqueous Sodium Hydroxide, Boron Tribromide)

Direct hydroxylation of 3,4-difluorobenzonitrile at the 2-position using aqueous sodium hydroxide can be challenging due to competing reactions and regioselectivity issues. However, an alternative and highly effective strategy involves the demethylation of a 2-methoxy precursor.

Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers to the corresponding phenols. nih.gov This method is particularly effective when direct hydroxylation is difficult. The reaction mechanism involves the formation of a Lewis acid-base adduct between the boron tribromide and the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the ether bond. This approach offers a reliable route to this compound from a readily accessible precursor, 3,4-difluoro-2-methoxybenzonitrile. The reaction is typically carried out in an inert solvent like dichloromethane, often at low temperatures to control the reactivity of BBr₃.

The table below summarizes the key aspects of these hydroxylation strategies.

| Reagent | Precursor | Mechanism | Key Considerations |

| Aqueous Sodium Hydroxide | 3,4-Difluorobenzonitrile | Nucleophilic Aromatic Substitution | Regioselectivity can be an issue, with potential for substitution at the 4-position. |

| Boron Tribromide (BBr₃) | 3,4-Difluoro-2-methoxybenzonitrile | Ether Cleavage (Demethylation) | Highly effective for generating the hydroxyl group. The reaction is often high-yielding but requires anhydrous conditions due to the moisture sensitivity of BBr₃. |

Novel Synthetic Approaches and Strategies

Recent advances in synthetic organic chemistry have opened up new avenues for the synthesis of complex aromatic compounds like this compound. These novel strategies often offer improved efficiency, selectivity, and functional group tolerance.

Electrophilic Aromatic Fluorination Methodologies

Electrophilic fluorination is a powerful tool for the direct introduction of fluorine atoms onto an aromatic ring. mdpi.com In a hypothetical synthetic route to this compound, one could envision starting with 2-hydroxybenzonitrile (B42573) and introducing the two fluorine atoms via electrophilic fluorination. However, controlling the regioselectivity of this process would be a significant challenge. The hydroxyl group is a strong ortho-, para-director, while the cyano group is a meta-director. This would likely lead to a mixture of fluorinated products.

Modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), offer a range of reactivities and can be used in conjunction with various catalysts to control the outcome of the reaction. The choice of solvent can also play a crucial role in the selectivity of electrophilic fluorination of phenols. nih.gov

Organocatalytic Strategies for Fluorinated Benzene (B151609) Ring Functionalization

Organocatalysis has emerged as a powerful platform for the synthesis of chiral and highly functionalized molecules. In the context of synthesizing this compound, organocatalytic approaches could potentially be employed for the asymmetric functionalization of a fluorinated benzene ring. For instance, bifunctional organocatalysts have been used in the enantioselective synthesis of axially chiral benzamides through electrophilic bromination. nih.gov This highlights the potential of organocatalysis to control the stereochemistry of reactions on substituted aromatic rings.

While direct application to the synthesis of this compound is yet to be widely reported, the development of novel organocatalytic methods for C-H functionalization and asymmetric synthesis holds promise for future synthetic strategies.

C-H Functionalization Approaches in Benzonitrile (B105546) Synthesis

Direct C-H functionalization has become a highly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation has been extensively studied for the ortho-functionalization of various aromatic compounds. For benzonitriles, the cyano group can act as a directing group for ortho-C-H activation, although this can be challenging.

Recent research has focused on the development of transient directing groups to achieve ortho-C-H functionalization of benzaldehydes, which can be subsequently converted to benzonitriles. nih.gov These methods allow for the introduction of various functional groups, including halogens and amides, at the ortho position. nih.gov While direct C-H hydroxylation of 3,4-difluorobenzonitrile at the 2-position remains a challenge, the ongoing development in this field may soon provide a direct and efficient route to the target molecule.

The following table provides a comparative overview of these novel synthetic approaches.

| Methodology | Key Principle | Potential Advantages | Key Challenges |

| Electrophilic Aromatic Fluorination | Direct introduction of fluorine using an electrophilic fluorine source. | Atom-economic and potentially direct. | Controlling regioselectivity in the presence of multiple directing groups. |

| Organocatalytic Strategies | Use of small organic molecules as catalysts to promote reactions. | Potential for asymmetric synthesis and mild reaction conditions. | Development of specific catalysts for the desired transformation. |

| C-H Functionalization | Direct conversion of a C-H bond into a C-O bond. | Step-economic and avoids pre-functionalization. | Achieving high regioselectivity for the ortho-hydroxylation of the benzonitrile. |

Mechanochemical Synthesis Pathways for Benzonitrile Derivatives

Mechanochemistry, a branch of chemistry that investigates chemical and physicochemical transformations of substances in all states of aggregation produced by the effect of mechanical energy, offers a solvent-free alternative for the synthesis of various organic compounds. In the context of benzonitrile derivatives, mechanochemical methods, such as high-speed vibration milling, have been successfully employed.

For instance, the solvent-free condensation of 4-unsubstituted nitrobenzenes with arylacetonitriles has been achieved using a KF/nano-γ-Al2O3 catalyst under high-speed vibration milling conditions. This method yields arylcyanomethylenequinone oximes in moderate to excellent yields with short reaction times researchgate.net. While this specific reaction does not produce this compound, it demonstrates the applicability of mechanochemical synthesis for creating complex benzonitrile derivatives. This approach avoids the use of bulk solvents, potentially reducing environmental impact and simplifying product purification. The principles of this method could foreseeably be adapted for the synthesis of other functionalized benzonitriles.

Table 1: Example of Mechanochemical Synthesis for a Benzonitrile Derivative

| Reactants | Catalyst | Conditions | Product Type |

|---|

Investigation of Reaction Mechanisms in this compound Synthesis

The reactivity of this compound is governed by the interplay of its three functional groups: the hydroxyl group (-OH), the two fluorine atoms (-F), and the nitrile group (-CN), all attached to an aromatic ring.

Electrophilic Substitution Mechanisms on the Aromatic Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of incoming electrophiles.

Hydroxyl Group (-OH): A powerful activating group and ortho-, para-director due to its ability to donate electron density to the ring through resonance.

Nitrile Group (-CN): A strong deactivating group and a meta-director due to its powerful electron-withdrawing nature through both induction and resonance.

In this compound, the hydroxyl group is at position 2, the fluorine atoms are at positions 3 and 4, and the nitrile group is at position 1. The powerful activating effect of the hydroxyl group will be the dominant directing influence. It will direct incoming electrophiles to its ortho and para positions. The position para to the hydroxyl group (position 5) is the most likely site for substitution, as the ortho position (position 6) is sterically hindered by the adjacent nitrile group. The deactivating nature of the fluorine and nitrile groups will necessitate harsher reaction conditions compared to unsubstituted phenol (B47542).

Nucleophilic Substitution Reactions of the Nitrile Group

The nitrile group (-C≡N) is characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.org These reactions typically involve addition across the carbon-nitrogen triple bond rather than substitution of the entire group.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base. The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com In acidic conditions, the nitrogen is protonated, activating the carbon for attack by water. In basic conditions, a hydroxide ion directly attacks the electrophilic carbon. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can reduce nitriles to aldehydes. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile group to form an imine anion intermediate. libretexts.orglibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgchemistrysteps.com

Table 2: Nucleophilic Reactions at the Nitrile Group

| Reaction | Reagent(s) | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Imidic acid, Amide | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | OH⁻, H₂O, Heat | Imidic acid, Amide | Carboxylate Salt |

| Reduction (Strong) | 1. LiAlH₄ 2. H₂O | Imine anion | Primary Amine |

| Reduction (Mild) | 1. DIBAL-H 2. H₂O | Imine anion | Aldehyde |

Reduction and Oxidation Pathways Involving Nitrile and Hydroxyl Moieties

The nitrile and hydroxyl groups on the this compound molecule exhibit distinct redox behaviors.

Reduction: As mentioned previously, the nitrile group is readily reduced to a primary amine with powerful hydrides like LiAlH₄. libretexts.org The aromatic ring and the phenolic hydroxyl group are generally stable under these conditions. Catalytic hydrogenation could also be employed to reduce the nitrile group, although this might require specific catalysts to avoid reactions on the aromatic ring.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. The outcome of the oxidation depends heavily on the oxidant used and the reaction conditions. Mild oxidation might lead to the formation of quinone-like structures, while strong oxidants can lead to the degradation of the aromatic ring. The nitrile group is generally resistant to oxidation under standard conditions.

Condensation Reactions for Complex Structure Formation

The functional groups of this compound make it a valuable building block for synthesizing more complex molecules through condensation reactions, where two molecules combine with the loss of a small molecule like water.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation. For example, it can react with alkyl halides in the presence of a base to form ethers or with acyl chlorides or anhydrides to form esters. These reactions are fundamental in modifying the properties of the molecule or linking it to other structures.

Reactions of the Nitrile Group: The nitrile group can participate in condensation reactions. For instance, it can react with hydroxylamine to form amidoximes.

Multicomponent Reactions: The presence of multiple functional groups allows for participation in multicomponent reactions to build complex heterocyclic structures. The specific reaction pathways would depend on the chosen reagents and catalysts. Metal-containing catalysts are often employed to facilitate such condensation reactions. google.comgoogle.com

Advanced Spectroscopic Characterization Techniques Applied to 3,4 Difluoro 2 Hydroxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,4-Difluoro-2-hydroxybenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed to map out the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

In the ¹H-NMR spectrum of this compound, one would expect to observe signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic region would display complex splitting patterns due to spin-spin coupling between the protons and the adjacent fluorine atoms.

The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift would be sensitive to the solvent, concentration, and temperature. The two aromatic protons would exhibit distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the nitrile and fluorine substituents, and the electron-donating effect of the hydroxyl group. The coupling constants (J-values) between the protons and with the fluorine atoms would be critical in assigning their specific positions on the aromatic ring.

Expected ¹H-NMR Data: A hypothetical data table based on general principles.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H-5 | 6.8 - 7.2 | ddd (doublet of doublet of doublets) |

| H-6 | 7.3 - 7.7 | ddd (doublet of doublet of doublets) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, seven distinct signals would be expected, corresponding to the six aromatic carbons and the nitrile carbon. The chemical shifts of the carbons directly bonded to the fluorine atoms would be significantly affected, appearing as doublets due to one-bond carbon-fluorine coupling (¹JCF). The carbons adjacent to the fluorinated carbons would also show smaller couplings (²JCF).

Expected ¹³C-NMR Data: A hypothetical data table based on general principles.

| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling |

|---|---|---|

| C-1 (C-CN) | 90 - 100 | - |

| C-2 (C-OH) | 145 - 155 | d |

| C-3 (C-F) | 150 - 160 | d |

| C-4 (C-F) | 155 - 165 | d |

| C-5 | 110 - 120 | d |

| C-6 | 120 - 130 | d |

Fluorine Nuclear Magnetic Resonance (¹⁹F-NMR) Chemical Shift Analysis

¹⁹F-NMR is particularly informative for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. sigmaaldrich.comchemicalbook.com The spectrum of this compound would show two distinct signals for the two non-equivalent fluorine atoms at positions 3 and 4. The chemical shifts and the fluorine-fluorine coupling constant (³JFF) would be characteristic of an ortho-difluoro substitution pattern. Furthermore, coupling to the adjacent aromatic protons would result in more complex splitting patterns for each fluorine signal.

Expected ¹⁹F-NMR Data: A hypothetical data table based on general principles.

| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| F-3 | -130 to -140 | dd (doublet of doublets) |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to its vibrational modes. This technique is excellent for identifying the functional groups present. In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of the hydroxyl (-OH), nitrile (-C≡N), and fluoro (-C-F) groups, as well as the aromatic ring.

Expected FTIR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3200 - 3600 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp |

| C≡N stretch | 2220 - 2260 | Sharp, strong |

| C=C stretch (aromatic) | 1450 - 1600 | Multiple bands |

| C-F stretch | 1000 - 1400 | Strong |

Other Advanced Spectroscopic and Analytical Methods for Molecular Characterization

To provide a complete picture of the molecular structure and properties of this compound, other analytical techniques would be employed.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would offer additional structural information, showing the loss of functional groups like -CN and -OH.

Computational and Theoretical Investigations of 3,4 Difluoro 2 Hydroxybenzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT is widely used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost that makes it suitable for a wide range of chemical systems, from small molecules to large biological complexes. researchgate.net For compounds like 3,4-Difluoro-2-hydroxybenzonitrile, DFT can elucidate fundamental characteristics that govern their behavior.

Electronic Structure Determination and Analysis

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations are employed to determine the distribution of electrons within the molecule and the energies of its molecular orbitals. youtube.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. doaj.org

Analysis of the electronic structure also involves mapping the electron density to understand charge distribution and bonding characteristics. youtube.com For this compound, calculations would focus on the influence of the electron-withdrawing fluorine and nitrile groups and the electron-donating hydroxyl group on the aromatic ring's electron density. Theoretical studies on related molecules like 4-methoxybenzonitrile (B7767037) show that such calculations can identify the parts of the molecule involved in photoinduced electron transfer processes. semanticscholar.org

Table 1: Illustrative Electronic Properties of an Aromatic Nitrile Calculated via DFT This table presents typical data obtained from DFT calculations for illustrative purposes.

| Calculated Property | Value | Significance |

| Energy of HOMO | -6.8 eV | Represents the ability to donate an electron. |

| Energy of LUMO | -1.5 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity. doaj.org |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

Conformational Analysis and Energetics

Molecules with rotatable bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformer (the one with the lowest energy) and to understand the energy barriers between different conformations. For this compound, the primary focus would be the rotation around the C-O bond of the hydroxyl group and its potential for intramolecular hydrogen bonding with the adjacent nitrile group.

DFT calculations can systematically map the potential energy surface by calculating the energy for each rotational isomer. Studies on structurally similar dihydroxybenzoic acids have shown that the relative arrangement of functional groups significantly influences molecular conformation and crystal packing. nih.gov By comparing the relative energies, a thermodynamically preferred structure can be identified.

Table 2: Example of Relative Conformational Energies Calculated by DFT This table illustrates how conformational energy data is typically presented.

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Stability |

| 1 | 0° | 0.00 | Most Stable |

| 2 | 90° | +2.5 | Transition State |

| 3 | 180° | +1.8 | Less Stable |

Prediction of Reactivity and Stability

DFT calculations are instrumental in predicting a molecule's reactivity and stability. The HOMO and LUMO energies are fundamental in this regard, indicating the molecule's propensity to act as an electron donor or acceptor. doaj.org Furthermore, DFT allows for the calculation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). doaj.org This provides a visual guide to where the molecule is most likely to interact with other chemical species.

Global chemical reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be derived from the HOMO-LUMO energies. These descriptors provide quantitative measures of the molecule's stability and reactivity profile, helping to predict its behavior in chemical reactions. doaj.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics (MD) simulations provide insights into the behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules, offering a dynamic picture of conformational changes, intermolecular interactions, and binding events. nih.gov

Simulation of Molecular Interactions and Conformational Landscapes

MD simulations can be used to study how molecules of this compound interact with each other and with solvent molecules in a condensed phase. These simulations can reveal important intermolecular forces, such as hydrogen bonding involving the hydroxyl group and π-π stacking between aromatic rings, which govern the material's bulk properties. nih.gov

By simulating the molecule's motion over nanoseconds or longer, MD can explore its conformational landscape, revealing the flexibility of the molecule and the transitions between different shapes. biorxiv.org This is particularly useful for understanding how the molecule might adapt its shape upon interacting with other molecules or surfaces.

Exploration of Binding Mechanisms within Biological Systems

A significant application of molecular modeling is in drug design, where it is used to explore how a potential drug molecule (a ligand) binds to a biological target, such as a protein or enzyme. nih.govmdpi.com The process often begins with molecular docking, a computational technique that predicts the preferred orientation of the ligand when bound to the receptor to form a stable complex.

Following docking, MD simulations are performed on the ligand-protein complex to assess the stability of the predicted binding pose and to characterize the key interactions in detail. mdpi.com These simulations can track the dynamics of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's active site. mdpi.com By calculating the binding free energy, these simulations can estimate the affinity of the ligand for the target, providing a crucial metric for its potential efficacy. chemrxiv.org Although specific studies on this compound may be limited, this computational workflow is standard for evaluating the biological potential of novel small molecules. nih.gov

Table 3: Typical Intermolecular Interactions Analyzed in MD Simulations of Ligand-Protein Binding This table provides examples of the types of interactions quantified in MD simulations.

| Interaction Type | Interacting Groups (Ligand) | Interacting Residues (Protein) | Typical Distance/Energy |

| Hydrogen Bond | Hydroxyl (-OH) | Asp, Glu, Ser | 2.5 - 3.5 Å |

| Hydrogen Bond | Nitrile (-CN) | Asn, Gln | 2.8 - 3.8 Å |

| π-π Stacking | Benzene (B151609) Ring | Phe, Tyr, Trp | 3.3 - 3.8 Å |

| Halogen Bond | Fluoro (-F) | Backbone Carbonyl Oxygen | ~3.0 Å |

Prediction of Molecular Interactions and Non-Covalent Bonding

The molecular structure of this compound, featuring hydroxyl (-OH), nitrile (-C≡N), and fluorine (-F) functional groups on a benzene ring, predisposes it to a variety of non-covalent interactions. These interactions are crucial in determining the compound's crystal packing, physical properties, and interactions with biological targets.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are among the most significant non-covalent interactions. In this compound, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the fluorine atoms can act as hydrogen bond acceptors.

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group at position 2 and the nitrile group could allow for the formation of an intramolecular O-H···N hydrogen bond. This type of interaction is common in 2-hydroxybenzonitrile (B42573) and its derivatives, leading to the formation of a stable six-membered ring. This intramolecular bond would influence the compound's conformation and the acidity of the hydroxyl proton.

Intermolecular Hydrogen Bonding: In the solid state, it is anticipated that this compound would form intermolecular hydrogen bonds. The most probable interaction would be the O-H···N bond between the hydroxyl group of one molecule and the nitrile nitrogen of another, potentially leading to the formation of chains or more complex networks. The fluorine atoms could also participate in weaker C-H···F hydrogen bonds.

Computational analysis, typically using Density Functional Theory (DFT), would be employed to calculate the energies and geometries of these hydrogen bonds. The Natural Bond Orbital (NBO) analysis is a method used to understand the charge transfer and stabilization energies associated with these interactions.

Investigation of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the fluorine atoms could potentially participate in halogen bonding, although fluorine is the least polarizable halogen and thus the weakest halogen bond donor.

The presence of electron-withdrawing groups on the benzene ring can enhance the positive electrostatic potential (σ-hole) on the fluorine atoms, making halogen bonding more favorable. Theoretical studies would investigate the possibility of F···N or F···O interactions, where the fluorine atom of one molecule interacts with the nitrile nitrogen or hydroxyl oxygen of a neighboring molecule. The strength and directionality of these potential halogen bonds would be characterized using high-level quantum mechanical calculations.

Computational Approaches to Intermolecular Forces (e.g., PIXEL Calculations)

A comprehensive understanding of the crystal packing and intermolecular forces requires computational methods that can partition the total interaction energy into its constituent components: Coulombic, polarization, dispersion, and repulsion. The PIXEL method is a powerful tool for this purpose.

A hypothetical breakdown of interaction energies for a dimer of this compound, as would be determined by PIXEL calculations, is presented in the table below. Please note that these are illustrative values based on similar molecules and not the result of actual calculations on the target compound.

| Interaction Type | Hypothetical Energy Contribution (kJ/mol) |

| Coulombic | -30 to -50 |

| Polarization | -10 to -20 |

| Dispersion | -20 to -40 |

| Repulsion | +40 to +70 |

| Total | -20 to -40 |

Table 1: Illustrative PIXEL Calculation Energy Contributions for a this compound Dimer

This detailed computational analysis, were it to be performed, would provide a complete picture of the intermolecular forces governing the behavior of this compound at the molecular level.

In Vitro Biological Activity Studies of 3,4 Difluoro 2 Hydroxybenzonitrile

Enzyme Inhibition Profiling and Mechanistic Studies

General Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that interact with enzymes and decrease their activity. The inhibition can be reversible or irreversible. Reversible inhibitors bind to enzymes through non-covalent interactions and can be classified into three main types: competitive, non-competitive, and uncompetitive.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this case, the inhibitor and substrate are often structurally similar. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration.

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding changes the conformation of the enzyme, reducing its catalytic efficiency. The inhibitor does not prevent substrate binding, and its effect cannot be overcome by increasing substrate concentration.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more common in multi-substrate reactions.

Irreversible inhibitors, on the other hand, typically form a covalent bond with the enzyme, permanently inactivating it. Understanding these basic mechanisms is crucial for interpreting the results of enzyme inhibition studies and for the design of new therapeutic agents.

Studies on Specific Enzyme Targets (e.g., Cholinesterases, PI3K, PDE4, Immunoproteasomes)

Investigation of Cytochrome P450 and UGT Enzyme Inhibition Potential

Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) are major players in the metabolism of a vast array of drugs and other foreign compounds (xenobiotics). nih.govebmconsult.com Inhibition of these enzymes can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered therapeutic agents. nih.gov

CYP enzymes are a superfamily of heme-containing monooxygenases primarily responsible for phase I metabolism, which involves oxidation, reduction, and hydrolysis reactions. nih.gov UGTs, on the other hand, are key enzymes in phase II metabolism, catalyzing the conjugation of a glucuronic acid moiety to various substrates, thereby increasing their water solubility and facilitating their excretion. ebmconsult.com

Given the chemical structure of 3,4-Difluoro-2-hydroxybenzonitrile, which includes a phenol (B47542) group, it is plausible that it could be a substrate and/or inhibitor of UGT enzymes. Phenolic compounds are common substrates for glucuronidation. Furthermore, some compounds that are substrates for CYPs can also inhibit UGTs, and vice versa. For example, ketoconazole, a well-known CYP3A4 inhibitor, also shows inhibitory activity against UGT1A1. researchgate.net

While direct experimental data on the inhibitory potential of this compound against specific CYP and UGT isoforms is not currently available, its structural features warrant such investigation to assess its potential for metabolic drug-drug interactions. The table below lists some selective inhibitors for various CYP and UGT isoforms.

| Enzyme | Selective Inhibitor |

| CYP1A2 | α-Naphthoflavone |

| CYP2C9 | Sulfaphenazole |

| CYP2C19 | S-Benzylnirvanol |

| CYP2D6 | Quinidine |

| UGT1A4 | Hecogenin |

| UGT1A9 | Niflumic acid |

This table is for illustrative purposes and is based on published research. researchgate.net

Receptor Binding Assays and Ligand-Target Interactions

Radioligand Binding Assays (Competitive, Saturation, Kinetic)

Radioligand binding assays are a fundamental tool in pharmacology and drug discovery for characterizing the interaction between a ligand (such as a drug or a neurotransmitter) and its receptor. creative-bioarray.comnih.gov These assays are considered the gold standard for quantifying the affinity of a ligand for its target due to their high sensitivity and robustness. creative-bioarray.com The basic principle involves using a radioactively labeled ligand (radioligand) to trace and measure its binding to a receptor. oncodesign-services.com There are three primary types of radioligand binding assays:

Saturation Assays: These experiments are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand. nih.govrevvity.com This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached. nih.gov

Competitive Binding Assays: These assays are employed to determine the affinity of an unlabeled test compound for a receptor. creative-bioarray.comoncodesign-services.com A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor compound. oncodesign-services.com The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated. nih.gov

Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of a radioligand with its receptor. nih.gov The ratio of koff to kon can also be used to determine the dissociation constant (Kd). elifesciences.org

Characterization of Binding Affinity and Selectivity (Ki, Kd)

The affinity of a ligand for its receptor is a critical parameter in determining its biological activity. Two key measures of affinity are the dissociation constant (Kd) and the inhibitory constant (Ki).

Kd (Equilibrium Dissociation Constant): This value represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. youtube.com A lower Kd value indicates a higher binding affinity. youtube.com Kd can be determined directly from saturation binding assays or from the ratio of the dissociation and association rate constants (koff/kon) measured in kinetic assays. elifesciences.org

Ki (Inhibitory Constant): This value represents the affinity of a competitive inhibitor for a receptor. It is the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. Ki is derived from the IC50 value (the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand) obtained in a competitive binding assay, using the Cheng-Prusoff equation. nih.gov For competitive inhibitors, the Ki value is considered to be a more accurate representation of binding affinity than the IC50 value. reddit.com

Selectivity refers to the ability of a compound to bind to a specific receptor subtype over others. It is often expressed as a ratio of the Ki or Kd values for different receptors. A compound with high selectivity for a particular receptor is desirable as it is likely to have a more specific biological effect and fewer off-target side effects. The selectivity of an inhibitor can be quantified using a selectivity score, which is calculated by dividing the number of kinases an inhibitor binds to with a Kd lower than a certain concentration by the total number of kinases tested. nih.gov

While no specific receptor binding data for this compound is publicly available, the methodologies described above would be the standard approach to characterize its binding affinity and selectivity for any potential protein targets.

Studies on Specific Receptor Subtypes (e.g., Sigma Receptors)

Currently, there is no publicly available scientific literature or data detailing studies on the binding affinity or functional activity of this compound with specific receptor subtypes, including sigma receptors. Extensive searches of scientific databases have not yielded any results on the evaluation of this compound for its interaction with sigma-1 or sigma-2 receptors. While research has been conducted on the sigma receptor binding profiles of various other structurally distinct ligands, some of which contain fluorine atoms, this information is not directly applicable to this compound. nih.govnih.govmdpi.com Therefore, the affinity and selectivity of this compound for sigma receptors remain uncharacterized.

Preclinical Biological Activity in Cellular Models

In Vitro Cytotoxicity Assays Against Cancer Cell Lines

There are no specific studies in the accessible scientific literature that report on the in vitro cytotoxicity of this compound against any cancer cell lines. While the cytotoxic effects of other benzonitrile (B105546) derivatives, such as certain pesticides, have been evaluated on cell lines like Hep G2 and HEK293T, these findings cannot be extrapolated to this compound due to structural differences. scispace.com Similarly, studies on fluorinated analogs of carbohydrates have shown cytotoxicity in specific cell lines, but this is not directly relevant to the specified compound. nih.gov As such, the potential antiproliferative or cytotoxic activity of this compound in cancer cells has not been determined.

Evaluation of Antiviral Activities in Cell-Based Assays

A review of the available scientific literature indicates a lack of studies investigating the antiviral properties of this compound in any cell-based assays. While the broader class of fluorinated nucleoside analogs and other benzonitrile-containing structures have been screened for activity against various viruses like Hepatitis B (HBV), Hepatitis C (HCV), and picornaviruses, no such data exists for this compound specifically. nih.gov Consequently, its potential as an antiviral agent has not been explored.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 3,4 Difluoro 2 Hydroxybenzonitrile Analogues

Fundamental Concepts and Methodologies in SAR/QSAR

SAR and QSAR studies are founded on the principle that the biological activity of a chemical compound is directly related to its molecular structure. nih.gov By systematically modifying the structure of a lead compound and observing the corresponding changes in biological activity, researchers can deduce which molecular features are crucial for its desired effect. nih.gov This process involves identifying the pharmacophore, which is the essential arrangement of functional groups responsible for the biological activity.

The initial steps in SAR/QSAR involve:

Data Collection: Gathering a dataset of compounds with known biological activities.

Structural Characterization: Describing the molecular structure of each compound using various descriptors.

Model Development: Establishing a mathematical relationship between the structural descriptors and the biological activity.

This relationship allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

Lead compound optimization is a critical phase in drug discovery where an initial "hit" compound with some desired biological activity is modified to improve its properties. nih.gov SAR and QSAR are invaluable tools in this process. nih.gov By understanding which parts of the molecule are essential for activity (the pharmacophore) and which parts can be modified, medicinal chemists can make targeted changes to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.govresearchgate.net

For instance, if SAR studies reveal that a particular functional group is prone to metabolic breakdown, it can be replaced with a more stable alternative. youtube.com Similarly, if a compound has poor solubility, modifications can be made to introduce more polar groups without compromising its binding affinity to the target. nih.gov This iterative process of design, synthesis, and testing, guided by SAR and QSAR principles, significantly accelerates the development of new drug candidates. nih.govhilarispublisher.com

Molecular Descriptors and Their Influence on Biological Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. researchgate.net They are the cornerstone of QSAR models, providing the quantitative information needed to correlate structure with activity.

Topological indices are numerical descriptors derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. researchgate.netnih.gov These indices capture information about the size, shape, branching, and connectivity of a molecule. researchgate.netroutledge.com Because they are relatively simple to calculate, they are widely used in QSAR studies. researchgate.net

Some commonly used topological indices include:

Wiener Index: The sum of distances between all pairs of vertices in the molecular graph. nih.gov

Randić Index: Based on the degree of connectivity of atoms in the molecule, it is particularly useful for describing molecular branching. arxiv.org

Harmonic Index: A variant of the Randić index. nih.gov

Table 1: Examples of Topological Indices and Their Applications in QSAR

| Topological Index | Description | Application in QSAR |

| Wiener Index | Sum of all shortest path distances between pairs of atoms in the molecular graph. | Correlates with properties like boiling point and can be used to model biological activity. nih.gov |

| Randić Index | Calculated from the degrees of adjacent vertices in the molecular graph. | Widely used to predict physicochemical properties and biological activities. arxiv.org |

| Zagreb Indices | Based on the sum of the squares of the degrees of vertices. | Used in modeling thermodynamic properties and biological activities. arxiv.org |

| Harmonic Index | A variant of the Randić index. | Applied in QSPR and QSAR studies. nih.gov |

This table provides a simplified overview of common topological indices.

The interaction of a drug molecule with its biological target is governed by a variety of physicochemical properties. nih.gov These properties determine how the molecule will behave in a biological system, including its absorption, distribution, metabolism, and excretion (ADME). In QSAR, these properties are quantified as descriptors to model biological activity.

Key physicochemical properties include:

Hydrophobicity (LogP): The partitioning of a molecule between an oily and an aqueous phase. It influences membrane permeability and binding to hydrophobic pockets in proteins. nih.gov

Electronic Properties: The distribution of electrons in a molecule, described by parameters like dipole moment and partial atomic charges, affects electrostatic interactions and hydrogen bonding with the target. researchgate.net

Steric Properties: The size and shape of the molecule, which determine how well it fits into the binding site of a target. mdpi.com

For fluorinated compounds like 3,4-Difluoro-2-hydroxybenzonitrile, the strong electronegativity of the fluorine atoms can significantly alter the electronic properties of the aromatic ring, influencing its interactions with target proteins. researchgate.net The hydroxyl and nitrile groups can act as hydrogen bond donors and acceptors, respectively, further dictating the binding mode. nih.govacs.org

Table 2: Key Physicochemical Descriptors in QSAR

| Descriptor Category | Examples | Influence on Biological Activity |

| Hydrophobic | LogP, Molar Refractivity | Affects membrane permeability, protein binding, and solubility. nih.gov |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Governs electrostatic interactions, hydrogen bonding, and reactivity. researchgate.net |

| Steric | Molecular Weight, van der Waals Volume, Surface Area | Determines the fit of the molecule into the active site of a biological target. mdpi.com |

This table summarizes major categories of physicochemical descriptors and their general impact.

Advanced Computational and Chemoinformatic Approaches to SAR/QSAR

The fields of SAR and QSAR have been revolutionized by the advent of advanced computational and chemoinformatic tools. hilarispublisher.com These approaches allow for the analysis of large datasets and the development of more sophisticated and predictive models. taylorfrancis.commdpi.com

Chemoinformatics plays a crucial role in managing and analyzing the vast amount of chemical and biological data generated in drug discovery. hilarispublisher.commdpi.com It encompasses the storage, retrieval, and analysis of chemical information, enabling researchers to identify trends and patterns in structure-activity data. taylorfrancis.com

Computational methods used in modern SAR/QSAR include:

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D aligned structures of molecules to derive steric and electrostatic field-based descriptors. mdpi.com These methods provide a more detailed understanding of the spatial requirements for binding to a target. mdpi.com

Machine Learning: Algorithms such as support vector machines, random forests, and neural networks are increasingly used to build non-linear QSAR models that can capture complex structure-activity relationships. acs.org

Molecular Docking and Molecular Dynamics Simulations: These techniques simulate the interaction of a ligand with its target protein at an atomic level, providing insights into the binding mode and energetics. This information can be used to refine SAR hypotheses and guide the design of new analogues. nih.gov

These advanced approaches, when integrated, provide a powerful platform for the rational design of novel molecules with improved biological activity, such as analogues of this compound. nih.gov

Fragment-Based Approaches to Structure-Activity Analysis

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.gov These initial hits, though often exhibiting weak affinity, provide high-quality starting points for optimization into more potent molecules. nih.gov The efficiency of FBDD lies in its ability to more broadly sample chemical space with a smaller number of compounds compared to traditional high-throughput screening. nih.gov

In the context of this compound analogues, which are relevant as MEK1 inhibitors, FBDD can be instrumental. MEK1 inhibitors often target an allosteric pocket adjacent to the ATP binding site. nih.gov A fragment-based screening campaign specifically designed to identify binders to this allosteric site can uncover novel chemical scaffolds. For instance, a screening of a fragment library against MEK1 in the presence of a non-hydrolyzable ATP analog (AMP-PNP) can help to specifically identify allosteric binders. bohrium.com

A hypothetical fragment screening could identify a series of substituted benzonitrile (B105546) fragments that bind to the MEK1 allosteric site. The subsequent analysis would focus on how different substitutions on the phenyl ring affect binding affinity.

Table 1: Hypothetical Fragment Hits and Their Binding Affinities for MEK1

| Fragment ID | Structure | Kd (µM) | Ligand Efficiency (LE) |

| F1 | 2-Hydroxybenzonitrile (B42573) | 850 | 0.25 |

| F2 | 4-Fluoro-2-hydroxybenzonitrile | 500 | 0.28 |

| F3 | This compound | 250 | 0.32 |

This data would suggest that the addition of fluorine atoms progressively improves binding affinity and ligand efficiency, guiding the subsequent optimization process.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields. mdpi.com The underlying principle is that differences in the biological activity of molecules are related to the differences in the shape and electronic character of their surrounding molecular fields.

For a series of this compound analogues with known inhibitory activity against a target like MEK1, a CoMFA study would involve:

Alignment: All molecules in the dataset are aligned based on a common substructure or a pharmacophore model.

Field Calculation: Steric and electrostatic fields are calculated around each molecule using a probe atom.

PLS Analysis: Partial Least Squares (PLS) analysis is used to derive a correlation between the field values and the biological activities.

The results are often visualized as contour maps, where different colored regions indicate areas where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For instance, a CoMFA model for a set of fluorinated hexahydropyrimidine (B1621009) derivatives with cytotoxic activities yielded a non-cross-validated r² value of 0.978, indicating a strong correlation. nih.gov

Table 2: Sample Data for CoMFA Analysis of Benzonitrile Analogues

| Compound | R1 | R2 | IC50 (nM) | pIC50 |

| 1 | H | H | 150 | 6.82 |

| 2 | F | H | 80 | 7.10 |

| 3 | F | F | 35 | 7.46 |

| 4 | Cl | H | 100 | 7.00 |

| 5 | Cl | F | 50 | 7.30 |

The CoMFA contour maps might reveal that a bulky, electronegative substituent at a particular position on an ancillary group attached to the benzonitrile core enhances inhibitory activity, providing a clear direction for further synthesis.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, like CoMFA, relates the biological activity of molecules to their 3D properties. However, CoMSIA calculates similarity indices at each grid point using a Gaussian function, which avoids some of the singularities and abrupt changes seen with the Lennard-Jones and Coulomb potentials used in CoMFA. nih.gov In addition to steric and electrostatic fields, CoMSIA can also evaluate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

In a study on fluorinated hexahydropyrimidine derivatives, the best CoMSIA model showed an r² value of 0.999, demonstrating excellent predictive capability. nih.gov For this compound analogues, a CoMSIA analysis could provide a more detailed understanding of the non-covalent interactions driving binding affinity.

The CoMSIA contour maps would highlight specific regions where hydrophobicity, hydrogen bond donation, or hydrogen bond acceptance are critical for activity. This could, for example, indicate that a hydrogen bond donor at the 2-hydroxy position is crucial for interacting with a key residue in the target's binding pocket.

Integration of Molecular Docking in SAR Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is a powerful tool for understanding the binding mode of inhibitors and can be effectively integrated into SAR studies to rationalize observed activities and guide the design of new compounds.

For this compound analogues targeting MEK1, docking studies would be performed using the crystal structure of MEK1. The docking poses of a series of analogues can reveal key interactions with amino acid residues in the allosteric pocket. For instance, the docking results might show that the nitrile group forms a hydrogen bond with a backbone amide, while the difluorophenyl ring engages in hydrophobic interactions with nonpolar residues.

A study on 4-hydroxy-2H-benzo[e] bohrium.comnih.govthiazine-3-carboxamide 1,1-dioxide derivatives as anti-HIV agents used molecular docking to understand their mode of inhibition, correlating binding energies with anti-HIV activity. nih.gov

Table 3: Docking Scores and Key Interactions for Benzonitrile Analogues in MEK1

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | -7.5 | Lys97, Leu118, Ser212 |

| 2 | -8.2 | Lys97, Leu118, Val127, Ser212 |

| 3 | -9.1 | Lys97, Leu118, Val127, Ser212, Phe209 |

The docking results would provide a structural basis for the observed SAR, explaining why, for example, the addition of fluorine atoms leads to increased potency by enhancing interactions with specific residues.

Machine Learning and AI-Driven Approaches in SAR Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the development of sophisticated QSAR models. nih.gov These approaches can handle large and complex datasets, uncovering intricate relationships between chemical structures and biological activities that may not be apparent with traditional methods. nih.gov Algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNNs) are increasingly being used. nih.govfrontiersin.org

For a large set of this compound analogues, an ML-based QSAR model could be developed to predict their inhibitory activity. This would involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., 2D, 3D, physicochemical properties) are calculated for each molecule.

Model Training: An ML algorithm is trained on a dataset of compounds with known activities.

Model Validation: The predictive power of the model is assessed using an external test set.

A study on anti-inflammatory compounds from durian extraction used various ML algorithms, with the Support Vector Regression (SVR) model showing superior performance with an R² of 0.907 for the training set and 0.812 for the test set. rsc.org Such models can be used to virtually screen large libraries of compounds to identify new potential inhibitors for synthesis and testing.

Role of Fluorine Substituents in Modulating Bioactivity and Molecular Properties

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, pKa, and binding affinity. nih.gov

Fluorine-Induced Perturbations in Lipophilicity and Electrostatics

Fluorine's high electronegativity and small size can lead to significant changes in a molecule's lipophilicity and electrostatic potential. The effect of fluorine on lipophilicity is context-dependent. While fluorination often increases lipophilicity when replacing a hydrogen atom, the replacement of a hydroxyl or methoxy (B1213986) group with fluorine can have more complex effects. chemrxiv.orgchemrxiv.org

For this compound, the two fluorine atoms have a strong electron-withdrawing effect, which influences the electrostatic potential of the aromatic ring. This can impact interactions with the target protein. A study on 2-(thiofluoroalkyl)pyridines showed that the fluorine pattern has a dual effect on molecular polarity, increasing both the hydrophobic surface and the polarity of the sulfur moiety. nih.gov

Table 4: Physicochemical Properties of Substituted Benzonitriles

| Compound | R1 | R2 | clogP | Electrostatic Potential on Ring (Arbitrary Units) |

| 1 | H | H | 1.5 | -15 |

| 2 | F | H | 1.8 | -25 |

| 3 | F | F | 2.1 | -35 |

| 4 | OMe | H | 1.3 | -10 |

| 5 | OH | H | 1.1 | -8 |

The data illustrates that fluorine substitution generally increases lipophilicity (clogP) and makes the electrostatic potential of the aromatic ring more negative, which can be crucial for binding to electropositive regions of a protein active site.

Impact on Binding Selectivity and Metabolic Stability of this compound Analogues

The strategic incorporation of fluorine atoms into bioactive molecules is a widely utilized strategy in medicinal chemistry to modulate various properties, including binding affinity, selectivity, and metabolic stability. While specific structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) data for this compound analogues are not extensively available in the public domain, the principles governing the impact of fluorine substitution can be inferred from studies on structurally related compounds, such as those containing fluorinated phenyl rings attached to a core scaffold.

The introduction of fluorine can significantly alter the electronic properties of a molecule. The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, such as the hydroxyl group in the 2-position of the benzonitrile core. This modulation of acidity can affect the molecule's interaction with target proteins, potentially enhancing or diminishing binding affinity depending on the nature of the binding pocket. For instance, in a series of fluorinated sialic acid inhibitors, a clear trend was observed where increasing the degree of fluorination on an acetamido group led to a decrease in inhibitory potency, suggesting that the electronic changes were detrimental to binding. nih.gov

Fluorine's small size allows it to often be used as a bioisostere for a hydrogen atom, yet its unique properties can lead to profound changes in biological activity. The substitution of hydrogen with fluorine can alter the conformation of a molecule, which in turn can affect how it fits into a protein's binding site. This can lead to improved selectivity for the target protein over other related proteins.

Metabolic stability is another critical parameter that is often improved by fluorination. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes. researchgate.net This "metabolic blocking" is a common strategy to increase the half-life of a drug candidate. For example, in a series of biphenyl-diarylpyrimidines, the replacement of a metabolically labile dimethyl group with fluorine substituents significantly improved the metabolic stability in human liver microsomes. nih.gov However, the position of fluorination is crucial. Studies on fluoroaniline-containing compounds have shown that para-substituted derivatives can be highly susceptible to metabolic degradation, whereas ortho- and meta-substituted analogues exhibit greater stability. chimia.ch

It is important to note that the effects of fluorination are not always predictable and can sometimes lead to unexpected outcomes. For instance, a study on a fluoro-substituted δ-tocotrienol derivative revealed an unexpected rapid enzymatic hydrolysis of the C-F bond, a phenomenon not commonly observed. nih.gov This highlights the necessity of empirical testing for each new fluorinated compound.

The following table illustrates the impact of fluorine substitution on the metabolic stability of a series of kinase inhibitors, demonstrating the significant increase in half-life achieved through this modification.

| Compound | Modifications | Metabolic Half-life (t½, min) in Human Liver Microsomes | Reference |

|---|---|---|---|

| JK-4b | Dimethyl substitution | 14.6 | nih.gov |

| 5t | Fluorine substitution | 74.52 | nih.gov |

Strategies for Fluorine Scan in Structure-Activity Investigations

"Fluorine scanning" is a medicinal chemistry strategy that involves the systematic replacement of hydrogen atoms with fluorine at various positions within a lead compound to probe for improvements in biological activity, selectivity, and pharmacokinetic properties. nih.gov This approach is particularly valuable when the precise interactions between a ligand and its target protein are unknown, as it allows for an empirical exploration of the chemical space around the molecule.

The rationale behind fluorine scanning is multifaceted. The introduction of fluorine can:

Alter Local Electronics: The high electronegativity of fluorine can create localized changes in charge distribution, potentially leading to new or enhanced interactions with the protein target, such as dipole-dipole or hydrogen bond interactions. nih.gov

Induce Favorable Conformations: The steric bulk of fluorine, though small, can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding.

Block Metabolic Sites: As previously discussed, replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom can prevent enzymatic degradation, thereby improving metabolic stability. researchgate.net

Modulate Physicochemical Properties: Fluorination can affect properties like lipophilicity and pKa, which in turn influence a compound's solubility, permeability, and oral bioavailability. frontiersin.org

A fluorine scan can be conducted through either chemical synthesis or biosynthetic methods. Chemical synthesis involves the preparation of a series of analogues, each with a fluorine atom at a different position. While this provides precise control over the fluorination site, it can be a labor-intensive process. nih.gov

An example of a systematic fluorine scan can be seen in the development of herbicides, where the introduction of fluorine atoms into 2-phenyl-4H-3,1-benzoxazin-4-one (bentranil) led to significant changes in herbicidal properties. The 5-fluoro analogue was identified as the most active compound. chimia.ch Similarly, in a series of G protein-coupled receptor ligands, changing the position of a fluorine atom resulted in up to a 1300-fold change in potency, highlighting the sensitivity of biological systems to the precise placement of this atom. nih.gov

The data below, derived from a study on fluorinated 7-phenyl-pyrroloquinolinone derivatives, illustrates how a fluorine scan can reveal nuanced effects on both biological activity and metabolic stability. While fluorination did not improve metabolic stability in this specific case, it did lead to potent cytotoxic compounds. nih.gov

| Compound | Fluorine Position on 7-phenyl ring | Cytotoxicity (GI50, µM) on a specific cell line | Metabolic Stability (t½, min) in Human Liver Microsomes | Reference |

|---|---|---|---|---|

| Parent Compound (non-fluorinated) | - | Data not specified | Longer than fluorinated analogues | nih.gov |

| Analogue 1 | 2-fluoro | Potent | Shorter than parent | nih.gov |

| Analogue 2 | 3-fluoro | Potent | Shorter than parent | nih.gov |

Applications of 3,4 Difluoro 2 Hydroxybenzonitrile in Advanced Chemical Synthesis and Materials Science

Contributions to Polymer Chemistry

Monomer for Advanced Polymeric Materials

The bifunctional nature of 3,4-Difluoro-2-hydroxybenzonitrile, with its reactive hydroxyl and nitrile groups, positions it as a candidate monomer for the synthesis of advanced polymers. The hydroxyl group can participate in polycondensation reactions to form polymers such as polyesters, polyethers, and polycarbonates. The presence of the difluoro-benzonitrile moiety can be leveraged to create polymers with specific, desirable properties.

While extensive studies detailing the homopolymerization of this compound are not widely available, the broader class of hydroxybenzonitrile homologs is known to be used as reactive additives and modifiers in thermosetting resins. For instance, related compounds are used to modify cyanate (B1221674) ester resins, which are critical high-performance materials in the aerospace and electronics industries. The inclusion of such monomers can influence the curing process and the final properties of the thermoset. Chemical suppliers categorize this compound as a building block for polymer science, indicating its role in the research and development of new polymeric materials. ambeed.comambeed.com

Tailoring Polymer Properties for Specific Applications

The incorporation of this compound into a polymer backbone is expected to impart a unique set of properties due to its specific chemical structure. The fluorine atoms are highly electronegative and can lead to polymers with:

Enhanced Thermal Stability: The strong carbon-fluorine bonds can increase the thermal and oxidative stability of the resulting polymer.

Improved Chemical Resistance: Fluorination often results in materials that are more resistant to chemical attack.

Modified Electronic Properties: The strong dipole moments associated with the C-F bonds can influence the dielectric properties of the polymer.

Low Surface Energy: Fluorinated polymers typically exhibit low surface energy, leading to hydrophobic and oleophobic properties.

Research on the broader family of hydroxybenzonitrile homologs suggests that their inclusion in polymer structures can significantly enhance thermal and mechanical characteristics. By strategically using this compound as a co-monomer, chemists can tailor the properties of a polymer, such as its refractive index, solubility, and gas permeability, for high-tech applications. However, specific data quantifying the effect of this particular monomer on various polymer properties is not extensively documented in publicly available literature.

Relevance in Liquid Crystal Research and Advanced Materials

Fluorinated compounds are of paramount importance in the field of modern liquid crystal (LC) materials, which are essential for display technologies. The presence and position of fluorine atoms on the molecular core of an LC molecule critically influence its physical properties. This compound is listed by chemical suppliers as an intermediate for liquid crystal materials, underscoring its relevance in this area of research. ambeed.comambeed.com

Development of Fluoro-Substituted Liquid Crystals

The synthesis of advanced liquid crystals often involves the use of specialized building blocks. This compound serves as a precursor for creating more complex, fluorinated mesogenic (liquid crystal-forming) molecules. The hydroxyl group allows for the attachment of other molecular fragments through ester or ether linkages, while the nitrile group and the lateral fluorine atoms are key to achieving the desired liquid crystalline behavior and electronic properties. The specific substitution pattern of two adjacent fluorine atoms is a crucial design element for tuning the properties of the final liquid crystal molecule. While the compound is identified as a key intermediate, specific synthetic pathways and the characterization of liquid crystals derived directly from it are specialized topics found in patent literature and proprietary research.

Influence on Mesomorphism and Dielectric Properties

The introduction of lateral fluorine atoms, as seen in this compound-derived structures, has a profound impact on the mesomorphic (phase behavior) and dielectric properties of liquid crystals. Specifically, lateral fluorination is a well-established strategy for creating materials with a high negative dielectric anisotropy (Δε). This property is essential for advanced display modes like Vertical Alignment (VA).

The key influences of the difluoro-benzonitrile moiety are expected to be:

Mesomorphism: The fluorine atoms can disrupt molecular packing, often leading to a lower melting point and the suppression of unwanted smectic phases, thereby broadening the useful nematic phase range.

Dielectric Anisotropy: The strong dipole moment of the C-F bonds, oriented perpendicular to the long axis of the molecule, contributes to a large negative Δε.

Viscosity: Fluorination can affect the rotational viscosity of the liquid crystal, which is a critical parameter for the switching speed of a display.

Although the general effects of such fluorination are well-understood, specific mesomorphic and dielectric data for liquid crystals derived from this compound are not available in the surveyed scientific literature.

Table 1: Expected Influence of this compound Moiety on Liquid Crystal Properties

| Property | Expected Influence | Rationale |

| Dielectric Anisotropy (Δε) | Induces negative values | The strong dipole moments of the lateral C-F bonds are perpendicular to the molecule's long axis. |

| Mesophase Stability | May lower melting point and suppress smectic phases | Lateral substituents can disrupt intermolecular packing, favoring the nematic phase over a wider temperature range. |

| Viscosity | Variable | Fluorine substitution can have complex effects on intermolecular interactions, influencing rotational viscosity. |

| Optical Anisotropy (Δn) | Moderate to high | The aromatic core contributes to birefringence, which may be slightly modified by the fluorine substituents. |

Note: This table is based on established principles of liquid crystal design and the known effects of lateral fluorine substitution. Specific experimental data for liquid crystals derived from this compound is required for quantitative validation.

Applications in Ferroelectric Display Devices and Composites

While nematic liquid crystals with negative dielectric anisotropy are used in VA-LCDs, the development of ferroelectric liquid crystals (FLCs) requires chiral, tilted smectic phases. Molecules derived from this compound could potentially be used as components in FLC mixtures. The lateral fluorine atoms would influence the polarity and intermolecular interactions that govern the formation of these specialized phases. However, there is no specific information in the available literature that directly links this compound to existing ferroelectric display devices or their composites.

Other Emerging Applications in Materials Science

Beyond polymers and liquid crystals, the unique electronic and reactive properties of this compound make it a candidate for other advanced applications. For its related, non-fluorinated parent compound, 2-hydroxybenzonitrile (B42573), research is exploring its potential in developing materials with novel optical and electronic properties. By extension, the difluoro- derivative could be investigated for use in:

Organic Electronics: As a building block for organic semiconductors or dielectrics where fluorine substitution can tune energy levels and improve stability.

Specialty Agrochemicals: The compound is noted as an intermediate in the synthesis of selective herbicides, where the fluorine atoms can enhance biological activity.

The full potential of this compound in materials science remains an active area of research, with opportunities for its use in creating novel functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Difluoro-2-hydroxybenzonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical synthesis involves halogenation and hydroxylation steps. For example:

- Step 1 : Nitrile introduction via cyanation of a fluorinated benzene precursor using CuCN or Pd-catalyzed cross-coupling .

- Step 2 : Hydroxylation at the 2-position using acidic or basic conditions (e.g., H₂SO₄/H₂O or NaOH/H₂O₂) .

- Critical Factors : Temperature (80–120°C), solvent polarity (DMF or DMSO), and stoichiometric ratios of fluorinating agents (e.g., KF or Selectfluor®) significantly impact yield. Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Identify fluorine coupling patterns (e.g., J₃,4 = ~12 Hz for adjacent F atoms) and hydroxyl proton signals (δ ~10–12 ppm, broad) .

- IR Spectroscopy : Confirm nitrile (C≡N stretch at ~2230 cm⁻¹) and hydroxyl (O-H stretch at ~3200–3400 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (MW: 155.09 g/mol) with [M+H]⁺ peaks .

Q. How does the reactivity of this compound compare to non-fluorinated analogs in nucleophilic substitution reactions?

- Methodological Answer : Fluorine atoms at the 3- and 4-positions enhance electrophilicity via inductive effects, accelerating nucleophilic aromatic substitution (SₙAr) at the 2-hydroxy position. For example:

- Esterification : React with acetyl chloride in pyridine to form 2-acetoxy derivatives (yield: ~75–85%) .

- Amination : Use NH₃/MeOH under pressure to generate 2-amino derivatives (yield: ~60–70%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported regioselectivity during electrophilic substitution of this compound?

- Methodological Answer : Conflicting data on bromination or nitration regioselectivity may arise from solvent polarity or directing group effects. To address this:

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces, identifying electron-rich sites .

- Experimental Validation : Compare reaction outcomes in polar aprotic (e.g., DMF) vs. protic (e.g., AcOH) solvents. For example, nitration in HNO₃/H₂SO₄ favors the 5-position due to fluorine’s meta-directing influence .

Q. How can researchers optimize catalytic systems for asymmetric transformations involving this compound?

- Methodological Answer :

- Chiral Ligand Screening : Test phosphine (e.g., BINAP) or salen ligands with Pd or Rh catalysts for enantioselective hydrogenation .

- Kinetic Studies : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) under varying temperatures (25–60°C) and pressures (1–5 bar H₂) .

Q. What computational tools predict the bioactivity of this compound derivatives as enzyme inhibitors?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2) .